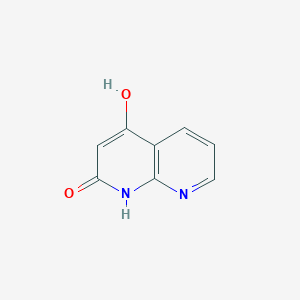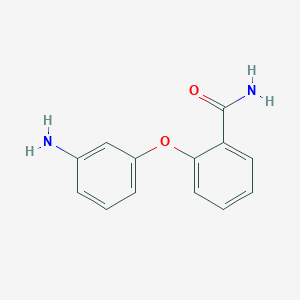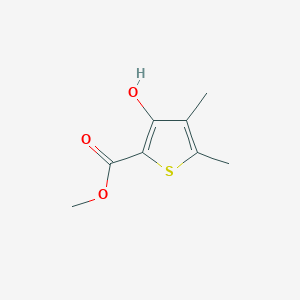
1-(Pyridin-2-yl)piperazin-2-one dihydrochloride
Descripción general
Descripción
“1-(Pyridin-2-yl)piperazin-2-one” is a chemical compound with the CAS Number: 345310-98-7 . This compound is a derivative of piperazine .
Molecular Structure Analysis
The molecular weight of “1-(Pyridin-2-yl)piperazin-2-one” is 177.21 . The InChI code and key for this compound are also provided . For more detailed structural information, you may refer to resources like ChemSpider .Chemical Reactions Analysis
While specific chemical reactions involving “1-(Pyridin-2-yl)piperazin-2-one dihydrochloride” are not available, piperazine derivatives are known to be used in various chemical reactions .Physical And Chemical Properties Analysis
“1-(Pyridin-2-yl)piperazin-2-one” is a solid at room temperature . The compound has a molecular weight of 177.21 . More detailed physical and chemical properties might be available in databases like ChemSpider .Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Applications
Chemical Synthesis and Anticonvulsant Activity : Research has been conducted on the synthesis of piperazine derivatives, including compounds structurally related to "1-(Pyridin-2-yl)piperazin-2-one dihydrochloride." These derivatives have been evaluated for their potential anticonvulsant properties. A study highlighted the synthesis of new piperazine derivatives and their preliminary evaluation for anticonvulsant activity, indicating potential applications in treating seizure disorders (Rybka et al., 2017).
Anticancer Activity : Another direction of research involves the development of piperazine-2,6-dione derivatives and their evaluation for anticancer activity. These compounds have been synthesized and tested against various cancer cell lines, demonstrating potential therapeutic applications in oncology (Kumar et al., 2013).
Neurological Disorders and Memory Enhancement : Piperazine derivatives have also been investigated for their effects on neurological disorders and memory enhancement. A study synthesized specific piperazine-1-yl-ethyl compounds and evaluated their impact on memory ability in mice, suggesting potential benefits in cognitive disorders or memory impairment treatments (Li Ming-zhu, 2008).
Molecular Docking and Structural Analysis
Docking Studies for Drug Development : The synthesis and docking studies of compounds featuring the piperazine and pyridine moieties have been performed to explore their binding affinities towards certain receptors, which is crucial in the drug development process. Such studies help in understanding the potential therapeutic applications of these compounds (Balaraju et al., 2019).
Crystal Structure Analysis : The crystal structures of related piperazine derivatives have been determined, providing insights into their molecular configurations and potential interactions in biological systems. These analyses are essential for the rational design of new drugs (Ullah et al., 2014).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
1-(Pyridin-2-yl)piperazin-2-one dihydrochloride is a compound that belongs to a class of selective α2-adrenoceptor antagonists . The α2-adrenoceptor is a type of adrenergic receptor, which plays a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system .
Mode of Action
As an antagonist, this compound binds to the α2-adrenoceptor, blocking the receptor and preventing the normal neurotransmitter (norepinephrine) from binding . This results in an increase in the release of norepinephrine, leading to increased activation of other adrenergic receptors .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the adrenergic signaling pathway. By blocking the α2-adrenoceptor, the compound disrupts the normal inhibitory feedback mechanism in this pathway, leading to increased adrenergic signaling .
Pharmacokinetics
One study suggests that a similar compound was stable in human liver microsomes, indicating good metabolic stability . This could potentially lead to good bioavailability, but further studies are needed to confirm this.
Result of Action
The primary result of the action of this compound is increased adrenergic signaling. This can lead to a variety of physiological effects, depending on the specific tissues and adrenergic receptors involved . For example, increased adrenergic signaling in the heart can lead to increased heart rate and contractility .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other drugs that affect adrenergic signaling could potentially influence the efficacy of the compound . Additionally, factors such as pH and temperature could potentially affect the stability of the compound .
Análisis Bioquímico
Biochemical Properties
1-(Pyridin-2-yl)piperazin-2-one dihydrochloride plays a significant role in biochemical reactions. It is known to interact with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to act as a selective α2-adrenoceptor antagonist . This interaction can modulate the activity of enzymes and proteins involved in adrenergic signaling pathways, thereby affecting various physiological processes.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its role as an α2-adrenoceptor antagonist can impact the signaling pathways that regulate neurotransmitter release, leading to changes in cellular communication and function . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and overall cell health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. As an α2-adrenoceptor antagonist, it binds to these receptors and inhibits their activity, preventing the usual adrenergic signaling. This inhibition can lead to changes in enzyme activity, protein function, and gene expression, ultimately affecting cellular processes . The compound’s ability to modulate these molecular interactions makes it a valuable tool for studying the mechanisms of adrenergic signaling and other related pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies can lead to changes in cellular function, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating adrenergic signaling pathways. At higher doses, it can cause toxic or adverse effects, such as disruptions in cellular communication and metabolism . Understanding the dosage effects of this compound is crucial for determining its safety and efficacy in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism, influencing metabolic flux and metabolite levels. For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways play a crucial role in determining the compound’s overall activity and effects on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues . These interactions can influence the compound’s localization and overall efficacy in modulating biochemical processes.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s ability to interact with its target biomolecules and exert its biochemical effects.
Propiedades
IUPAC Name |
1-pyridin-2-ylpiperazin-2-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O.2ClH/c13-9-7-10-5-6-12(9)8-3-1-2-4-11-8;;/h1-4,10H,5-7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOIICJDDNDWGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)C2=CC=CC=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 2-[1-(3,4-dichlorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B1455985.png)
![N-{2-[(4-fluorophenyl)sulfanyl]ethyl}aniline](/img/structure/B1455986.png)
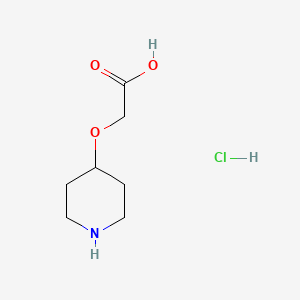
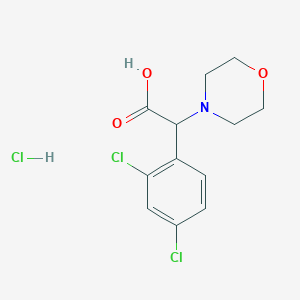
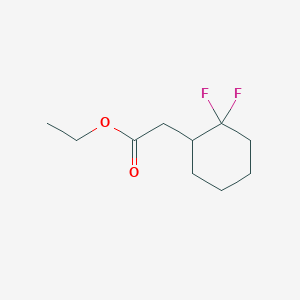
![3-[1-(1,3-Dioxolan-2-yl)cycloheptyl]propan-1-amine](/img/structure/B1455992.png)

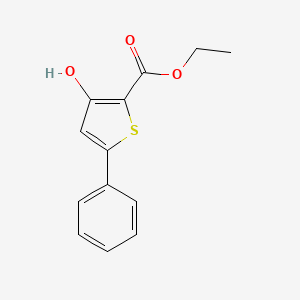
![1-[(2,4-Dichlorophenyl)methyl]-4-hydroxy-3-(3-phenylprop-2-enyl)pyridin-2-one](/img/structure/B1456000.png)
